REACTION_CXSMILES
|
CC1O[CH:6]([O:8][CH:9]2[C:23]3[C:14](=[C:15]([OH:55])[C:16]4[C:21]([C:22]=3[O:24][CH3:25])=[CH:20][C:19]([CH3:26])=[C:18]3[CH:27]5[O:35][C:34]6([CH:37]([O:40][CH3:41])[O:38][CH3:39])[O:36][CH:28]5[C:29]([O:42][CH:43]5[O:48][CH:47]([CH3:49])[C:46]([OH:53])([C:50]([CH3:52])=[O:51])[CH:45]([OH:54])[CH2:44]5)([C:31]56[O:33][CH2:32]5)[O:30][C:17]=43)[C:12](=[O:13])[CH:11]([OH:56])[CH2:10]2)[CH2:5][C:4]([OH:58])([CH3:57])C1OC(C)=O.C[C@@H]1O[C@@H](OC2C3C(=C(O)C4C(C=3OC)=CC(C)=C3C5OC6(C(OC)OC)O[CH:90]5[C:91]([O:105][C@@H:106]5[O:111][C@@H:110](C)[C@](O)(C(C)=O)[C@H](O)[CH2:107]5)(C6(O)CO)[O:92]C=43)C(=O)C(O)C2)C[C@](O)(C)[C@@H]1OC(C)=O>>[CH3:49][CH:47]1[O:48][CH:43]([O:42][C:29]23[C:31]4([O:33][CH2:32]4)[C:34]4([CH:37]([O:38][CH3:39])[O:40][CH3:41])[O:36][CH:28]2[CH:27]([O:35]4)[C:18]2[C:17]([O:30]3)=[C:16]3[C:15]([OH:55])=[C:14]4[C:23](=[C:22]([O:24][CH3:25])[C:21]3=[CH:20][C:19]=2[CH3:26])[CH:9]([O:8][CH:6]2[CH2:110][O:111][C:106]([O:105][C:91]([CH3:90])=[O:92])([CH3:107])[C:4]([OH:58])([CH3:57])[CH2:5]2)[CH2:10][CH:11]([OH:56])[C:12]4=[O:13])[CH2:44][CH:45]([OH:54])[C:46]1([OH:53])[CH:50]([OH:51])[CH3:52]
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C5C(=C(C=C4C(=C23)OC)C)C6C7C(O5)(C8(CO8)C(O6)(O7)C(OC)OC)OC9CC(C(C(O9)C)(C(=O)C)O)O)O)O)(C)O)OC(=O)C
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@H]([C@](C[C@@H](O1)OC2CC(C(=O)C3=C(C4=C5C(=C(C=C4C(=C23)OC)C)C6C7C(O5)(C(C(O6)(O7)C(OC)OC)(CO)O)O[C@H]8C[C@H]([C@]([C@@H](O8)C)(C(=O)C)O)O)O)O)(C)O)OC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CC(O1)OC23C4C(C5=C(C=C6C(=C5O2)C(=C7C(=O)C(CC(C7=C6OC)OC8CC(C(OC8)(C)OC(=O)C)(C)O)O)O)C)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |